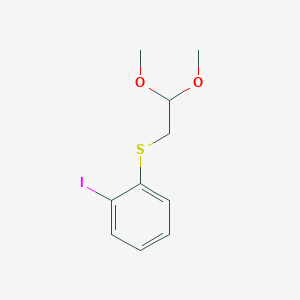
Bisulfite ionophore
説明
Bisulfite Ionophore is a chromoionophore used for the selective detection of bisulfite ions . It changes color from pink to orange in the presence of bisulfite . The empirical formula of this compound is C29H42N4O3 .
Molecular Structure Analysis
This compound, like other ionophores, contains a hydrophilic center and a hydrophobic portion that interacts with the membrane . The hydrophilic center binds ions, forming an ionophore-ion complex .Chemical Reactions Analysis
This compound is involved in the detection of bisulfite ions. It changes color from pink to orange in the presence of bisulfite, indicating the formation of aldehyde sulfoxylate .科学的研究の応用
Degradation of Organic Dyes
Bisulfite activated by iron manganese oxides has been applied in the degradation of organic dyes, showcasing its utility in wastewater treatment. A study by Zhang et al. (2020) developed Fe/Mn bimetallic catalysts to activate bisulfite, achieving high degradation efficiency over a wide pH range, indicating bisulfite's role in environmental remediation processes (Zhang et al., 2020).
DNA Methylation Analysis
Bisulfite sequencing, a cornerstone for detecting DNA methylation, uses bisulfite treatment to distinguish between methylated and unmethylated cytosines. Warnecke et al. (2002) discussed the experimental artifacts associated with bisulfite sequencing and provided strategies for eliminating these errors, highlighting its critical role in epigenetics research (Warnecke et al., 2002).
Ionophore-Based Membrane Electrodes
Research on ionophore-based polymeric membrane electrodes, including those responsive to bisulfite, has led to advancements in analytical chemistry. Bakker and Meyerhoff (2000) reviewed non-classical concepts and applications of such electrodes, demonstrating their importance in the industry and clinical laboratory instrumentation (Bakker & Meyerhoff, 2000).
Fluorescent Probes for Bisulfite Detection
Novel coumarin-based fluorescent probes have been developed for selective detection of bisulfite anions in water, as discussed by Chen et al. (2010). These probes enhance fluorescent intensity upon bisulfite addition, illustrating the use of bisulfite ionophores in the development of chemical sensors (Chen et al., 2010).
Vasorelaxant Effects and Medical Research
Meng et al. (2012) explored the biological role of bisulfite on vascular contractility, demonstrating its potential as a sulfur dioxide (SO2) donor. This research has implications for understanding the physiological and pathophysiological roles of bisulfite and sulfur dioxide in the vascular system (Meng et al., 2012).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-[[4-(dioctylamino)phenyl]diazenyl]-3-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N4O3/c1-3-5-7-9-11-13-21-32(22-14-12-10-8-6-4-2)27-18-16-26(17-19-27)30-31-28-20-15-25(24-34)23-29(28)33(35)36/h15-20,23-24H,3-14,21-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBXXSMKFPJVEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585040 | |
| Record name | 4-{(E)-[4-(Dioctylamino)phenyl]diazenyl}-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
497151-94-7 | |
| Record name | 4-{(E)-[4-(Dioctylamino)phenyl]diazenyl}-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




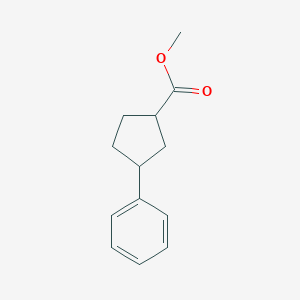
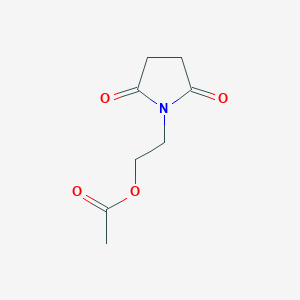
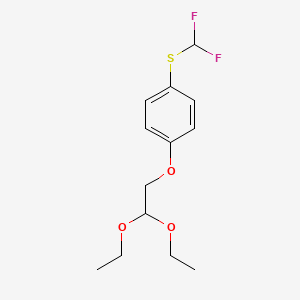
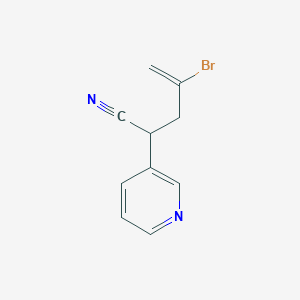
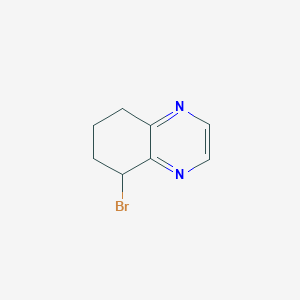
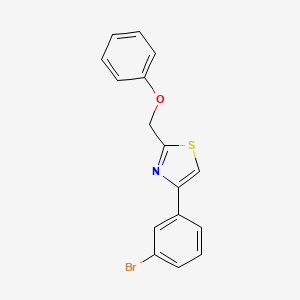


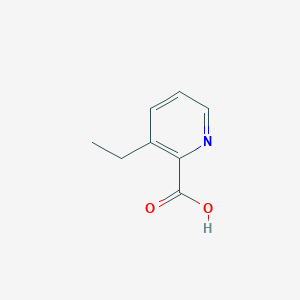
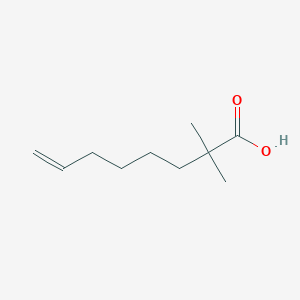
![4''-Nitro-[1,1':4',1''-terphenyl]-4-amine](/img/structure/B1628468.png)

